2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide
Description
2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide (CAS: 94583-22-9, molecular formula: C₁₂H₁₂Br₂N₂) is a bicyclic cationic compound characterized by a fused pyrazole ring system with a bromide counterion. Its structure features a brominated pyrazolo[1,2-a]pyrazolium core, which imparts unique electronic and steric properties. This compound is synthesized via ceric ammonium nitrate (CAN)-mediated regioselective one-pot reactions involving bicyclic diaziridines and (2-bromo-2-nitrovinyl)arenes under acetonitrile (MeCN) conditions . The reaction proceeds through diaziridine ring-opening, [3+2] cycloaddition, and subsequent aromatization, yielding the cationic bicyclic framework .
Key applications include its role as a precursor for hydrazine-based bicyclic compounds in medicinal chemistry and materials science.
Properties
IUPAC Name |
2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N2.BrH/c1-3-7-5-2-6-8(7)4-1;/h1,3-4H,2,5-6H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIONJAZNXKTOH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=[N+]2C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization and bromination steps .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis often employs scalable reactions that can be adapted for larger-scale production. Techniques such as microwave-assisted synthesis and ultrasonic-assisted synthesis have been explored to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide have been investigated for their ability to inhibit cancer cell proliferation. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
Anti-inflammatory Effects : Another area of interest is the anti-inflammatory potential of pyrazole derivatives. Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Neuroprotective Properties : There is emerging evidence that pyrazole derivatives may offer neuroprotective effects. They could potentially be used in the treatment of neurodegenerative diseases by preventing neuronal cell death and reducing oxidative stress .
Materials Science
Synthesis of Novel Polymers : The unique structure of this compound allows for its incorporation into polymeric materials. Research has focused on using this compound to create polymers with enhanced thermal stability and mechanical properties .
| Property | Value |
|---|---|
| Thermal Stability | Enhanced |
| Mechanical Strength | Improved |
This application is particularly relevant in developing materials for aerospace and automotive industries.
Agricultural Chemistry
Pesticidal Activity : There is ongoing research into the use of pyrazole derivatives as potential pesticides. The structural characteristics of this compound suggest it may have insecticidal or fungicidal properties. Preliminary studies indicate that it could effectively target specific pests while minimizing harm to beneficial organisms .
Case Study 1: Anticancer Research
A recent study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cells. The study utilized various assays to evaluate cell viability and apoptosis markers, concluding that the compound could serve as a lead structure for developing new anticancer agents .
Case Study 2: Material Development
In a collaborative research project between universities and industry partners, researchers synthesized a new class of polymers incorporating this compound. These polymers showed improved thermal properties compared to traditional materials used in electronics manufacturing .
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
The following analysis compares 2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide with structurally or functionally analogous compounds, focusing on synthesis, physicochemical properties, and biological activity.
Structural Analogs: Brominated Bicyclic Heterocycles
Key Observations :
- Synthesis : The target compound’s CAN-mediated route offers regioselectivity and one-pot efficiency , contrasting with Sepantronium’s multi-step synthesis .
- Bioactivity: Sepantronium bromide exhibits potent survivin inhibition (IC₅₀ = 0.54 nM in PC-3 cells) and tumor growth suppression (80% in xenograft models) , while the target compound lacks reported biological data.
- Counterion Effects : The chloride analog (5a) shows similar bicyclic architecture but altered solubility and stability due to the smaller, less polarizable chloride ion .
Pyrazolo-Pyrimidine Derivatives
Table 2: Functional Derivatives in Drug Discovery
Key Observations :
- Structural Complexity : Derivatives like 9 and 10 incorporate fused pyrimidine or benzimidazole rings, enhancing π-stacking interactions for target binding .
- Pharmacological Gaps : The target compound’s cationic and brominated structure may confer unique solubility or electronic properties but requires further biological validation.
Physicochemical and Analytical Comparisons
Table 3: Solubility and Characterization
Key Observations :
- Analytical Techniques : The target compound’s characterization benefits from crystallography tools (e.g., SHELX ), while Sepantronium employs bioanalytical methods due to its clinical relevance .
- Computational Support : DFT/NMR integration resolves ambiguous shift assignments in complex heterocycles (e.g., triimidazo-triazines ), a strategy applicable to the target compound.
Biological Activity
2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies and presenting data in a structured format.
- Chemical Name : this compound
- Molecular Formula : C6H9BrN2
- Molecular Weight : 189.05306 g/mol
- CAS Number : 94583-22-9
Biological Activity Overview
The biological activities of pyrazole derivatives, including this compound, have been extensively studied. These compounds are known to exhibit a range of pharmacological effects:
- Antimicrobial Activity : Pyrazole derivatives have shown efficacy against various bacterial strains and fungi.
- Anti-inflammatory Effects : Certain compounds in this class have demonstrated significant anti-inflammatory properties.
- Antitumor Properties : Some pyrazole derivatives act as inhibitors of tumor growth through various mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in edema and pain | |
| Antitumor | Inhibition of thymidine phosphorylase (TP) |
Case Study 1: Antimicrobial Efficacy
A study examined the antimicrobial properties of various pyrazole derivatives, including this compound. The compound was tested against Mycobacterium tuberculosis (MTB) and showed significant inhibition at concentrations as low as 6.25 µg/mL, comparable to standard treatments like rifampin .
Case Study 2: Anti-inflammatory Activity
In another research effort, the anti-inflammatory effects of pyrazole derivatives were evaluated using carrageenan-induced edema models in mice. Compounds similar to this compound exhibited anti-inflammatory effects comparable to indomethacin .
Case Study 3: Antitumor Mechanism
Research highlighted the antitumor activity of pyrazolo derivatives by focusing on their role as thymidine phosphorylase inhibitors. This inhibition is crucial as TP promotes tumor growth and metastasis. The study provided insights into the structure-activity relationship (SAR) of these compounds, suggesting modifications that could enhance their efficacy .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is significantly influenced by their structural components. A QSAR analysis indicated that electronic properties and steric factors play critical roles in determining the efficacy of these compounds against various targets .
Table 2: Key Structural Features Influencing Activity
| Structural Feature | Influence on Activity |
|---|---|
| Electron-withdrawing groups | Enhance antimicrobial activity |
| Alkyl substitutions | Improve anti-inflammatory effects |
| Aromatic rings | Increase antitumor potency |
Q & A
Q. How is 2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide synthesized, and what parameters influence its yield and purity?
The compound is synthesized via a one-pot reaction involving bicyclic diaziridines and (2-bromo-2-nitrovinyl)arenes under catalytic ceric ammonium nitrate (CAN) in acetonitrile (MeCN). Key parameters include:
- Catalyst concentration : CAN facilitates diaziridine ring opening and [3+2] cycloaddition, with stoichiometric ratios critical for avoiding side reactions .
- Solvent choice : MeCN stabilizes intermediates and enhances reaction efficiency .
- Reaction time : Prolonged heating (>12 hours) may lead to decomposition, necessitating monitoring via TLC or HPLC .
Q. Which analytical techniques are validated for quantifying this compound and its impurities?
Validated methods include:
- UV spectrophotometry : Absorbance at λmax ≈ 260 nm, with linearity confirmed over 0.1–10 µg/mL (R² > 0.995) and recovery rates ≥98% .
- HPLC with UV detection : A C18 column and ammonium acetate buffer (pH 6.5) resolve impurities like 4-amino-1,2,4-triazole. Validation criteria include precision (%RSD < 2%) and specificity against degradation products .
Q. What computational and experimental methods are used for structural characterization?
- Density-functional theory (DFT) : Models electron density and correlation energy to predict molecular geometry and stability .
- X-ray crystallography (SHELX) : Resolves crystal packing and cation-anion interactions, with refinement using SHELXL ensuring <5% R-factor discrepancies .
Advanced Research Questions
Q. How does the CAN catalyst influence the reaction mechanism in the synthesis of this compound?
CAN triggers diaziridine ring opening via single-electron transfer, generating azomethine imine intermediates. Subsequent [3+2] cycloaddition with (2-bromo-2-nitrovinyl)arenes forms the bicyclic pyrazolidine core, followed by aromatization to yield the cationic structure. Mechanistic studies suggest CAN also acts as a Brønsted acid, stabilizing transition states .
Q. How can researchers identify and quantify related impurities in this compound?
Q. What strategies enable selective functionalization of the pyrazolo-pyrazolium core?
- Photocatalytic C–H activation : Organophotoredox catalysts (e.g., PTH) with Zn(OAc)2 enable acetoxymalonylation at C-3, leveraging aerial oxygen for radical generation .
- 1,3-Dipolar cycloaddition : Alkynyl bromides react with diazo compounds to yield 4-bromo-pyrazole derivatives, with regioselectivity controlled by steric and electronic effects .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields: How to troubleshoot?
Variations in yield (50–85%) may arise from:
- Moisture sensitivity : CAN is hygroscopic; use anhydrous MeCN and inert atmosphere .
- Impurity carryover : Recrystallization from ethanol/water (1:3) improves purity to >99% .
3.2 Conflicting HPLC retention times for impurities
Calibrate using USP-grade buffers and column lot-specific validation. For example, 4-amino-1,2,4-triazole elutes at 6.2±0.3 minutes under isocratic conditions (pH 6.5) .
Methodological Best Practices
- Synthetic scale-up : Maintain a CAN:substrate ratio of 1:1.5 to prevent over-oxidation .
- Crystallographic refinement : Use SHELXPRO for macromolecular interfaces to resolve twinning or high-resolution data .
- Validation protocols : Follow ICH Q2(R1) guidelines for linearity, accuracy, and robustness in HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
